Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate
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Overview
Description
tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate: is a chemical compound with a complex structure that includes a piperidine ring substituted with a fluorosulfonyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with a fluorosulfonylating agent under controlled conditions to introduce the fluorosulfonyl group. This is followed by the protection of the amine group with tert-butyl carbamate using standard carbamate formation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperidine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations and the creation of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules .
Medicine
Its unique structure may allow for the design of new therapeutic agents targeting specific pathways .
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong bonds with nucleophilic sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate
- tert-Butyl N-{1-[(4-fluorobenzene)sulfonyl]piperidin-4-yl}carbamate
- tert-Butyl carbamate
Uniqueness
tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate is unique due to the presence of both a fluorosulfonyl group and a tert-butyl carbamate moiety. This combination of functional groups provides distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C10H19FN2O4S |
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Molecular Weight |
282.33 g/mol |
IUPAC Name |
tert-butyl N-(1-fluorosulfonylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C10H19FN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
VCCMGGJGJIORJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)F |
Origin of Product |
United States |
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